1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime
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Overview
Description
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine and an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime typically involves the reaction of 3-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the hydroxyl group can participate in redox reactions, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities such as anti-tumor and anti-viral properties.
Coumarin derivatives: Exhibiting various biological properties including anti-inflammatory and anticoagulant activities.
Uniqueness
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime is unique due to its specific structural features, including the presence of both hydroxyl and oxime groups.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-1-(3-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9NO3/c1-6(10-13)9(12)7-3-2-4-8(11)5-7/h2-5,11,13H,1H3/b10-6- |
InChI Key |
PSKCSDOXABZRQX-POHAHGRESA-N |
Isomeric SMILES |
C/C(=N/O)/C(=O)C1=CC(=CC=C1)O |
Canonical SMILES |
CC(=NO)C(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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